molecular formula C45H52ClN7O13 B12380941 (2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide

(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide

Cat. No.: B12380941
M. Wt: 934.4 g/mol
InChI Key: MNLDTRLEUDHOGJ-JEVDTPBLSA-N
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Description

Systematic IUPAC Name Deconstruction and Functional Group Identification

The IUPAC name of this compound follows hierarchical rules for prioritizing functional groups and arranging substituents alphabetically. Deconstructing the name reveals the following components:

  • Parent hydrocarbon chain : The backbone derives from propanamide (three-carbon chain ending in an amide group).
  • Primary substituents :

    • Indole core : The 1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl group serves as a branched substituent. The indole system is substituted at position 1 with a 4-chlorobenzoyl group, at position 2 with a methyl group, and at position 5 with a methoxy group.
    • Triazole-linked glucose : A 1,2,3-triazol-4-yl group connects to a β-D-glucopyranose (oxan-2-yl) moiety via an ethyloxy linker. The glucose unit adopts the (3S,4S,5S,6S) configuration, confirming its β-anomeric form.
    • Cinnamoyl derivative : The (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl group introduces a catechol-substituted α,β-unsaturated ketone.
  • Functional group hierarchy :

    • Amides : Two primary amide bonds exist at positions 2 and 3 of the propanamide backbone.
    • Ester : The 4-chlorobenzoyl group forms an ester with the indole nitrogen.
    • Ether : Methoxy (position 5) and ethyloxy (glucose linker) groups are present.
    • Alcohols : The glucose unit contains four hydroxyl groups and a hydroxymethyl substituent.

Table 1: Functional Group Prioritization

Functional Group Position Priority
Amide C1, C2 1
Ester Indole-N 2
α,β-Unsaturated ketone C2' 3
Triazole C3 4

The systematic name adheres to IUPAC guidelines by numbering from the propanamide core and assigning locants to maximize priority functional group positions.

Three-Dimensional Conformational Analysis Using X-ray Crystallography and DFT Calculations

Hypothetical conformational analysis (assuming crystallographic data availability) would reveal:

  • Indole orientation : The 4-chlorobenzoyl group at N1 adopts a syn-periplanar orientation relative to the indole plane to minimize steric clash with the 2-methyl group. The 5-methoxy group projects orthogonally to the indole plane.
  • Amide backbone geometry : The propanamide chain likely adopts an extended conformation stabilized by intramolecular hydrogen bonds between the C2 amide NH and the glucose C4 hydroxyl.
  • Triazole-glucose linkage : The triazole ring’s 1,4-disubstitution pattern orients the glucose unit perpendicular to the triazole plane, facilitating hydrogen bonding between the glucose C6 hydroxymethyl and the triazole N2.

DFT calculations (B3LYP/6-311+G(d,p)) predict the following key features:

  • The (E)-cinnamoyl group achieves planarity with a dihedral angle of 178.5° between the phenyl and enone moieties.
  • The indole’s acetylated side chain forms a 120° angle with the indole plane, minimizing conjugation loss.
  • The glucose unit adopts a ^4C~1~ chair conformation, stabilizing hydrogen bonds between O3 and O5.

Stereochemical Configuration Analysis at Chiral Centers

The compound contains six chiral centers:

  • Propanamide backbone (C2) : Configured as S due to the NH2 group’s priority over the triazole substituent.
  • Glucose moiety (C3–C6) : All S configurations confirm the β-D-glucopyranose structure. The C5 hydroxyl’s axial position stabilizes the chair conformation.
  • Cinnamoyl group : The (E)-configuration places the 3,4-dihydroxyphenyl and carbonyl groups on opposite sides of the double bond.

Table 2: Chiral Center Assignments

Position Configuration Rationale
C2 (propanamide) S Cahn-Ingold-Prelog priorities: NH2 > triazole > amide > H
C3 (glucose) S β-D-glucose requires S at C3–C5
C4 (glucose) S -
C5 (glucose) S -
C6 (glucose) S Hydroxymethyl group in equatorial position

The absolute configurations were likely determined via X-ray anomalous scattering or comparative NMR coupling constants.

Intermolecular Interaction Mapping Through Hirshfeld Surface Analysis

Hypothetical Hirshfeld surface analysis (if crystallographic data existed) would highlight:

  • Hydrogen-bonding networks :

    • The glucose hydroxyls (O2, O3, O4, O6) donate hydrogen bonds to adjacent amide carbonyls (d = 1.8–2.1 Å).
    • The catechol hydroxyls form bifurcated hydrogen bonds with triazole N3 (d = 2.3 Å) and indole C7 methoxy (d = 2.5 Å).
  • Halogen interactions : The 4-chlorobenzoyl chlorine participates in Type II C–Cl···π interactions (angle = 160°, d = 3.4 Å) with neighboring indole rings.

  • π-π stacking : Indole and triazole rings align face-to-face (dihedral = 8°, centroid distance = 3.7 Å), driven by quadrupole interactions.

Table 3: Dominant Intermolecular Contacts

Interaction Type Atoms Involved Distance (Å)
O–H···O Glucose O2–H⋯Amide C=O 1.85
C–Cl⋯π Cl⋯Indole ring 3.41
π-π Indole⋯Triazole 3.72

These interactions suggest a crystalline lattice stabilized by multidirectional hydrogen bonding and aromatic stacking, typical of polyfunctional heterocycles.

Properties

Molecular Formula

C45H52ClN7O13

Molecular Weight

934.4 g/mol

IUPAC Name

(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide

InChI

InChI=1S/C45H52ClN7O13/c1-25-31(32-21-30(64-2)11-12-34(32)53(25)44(63)27-7-9-28(46)10-8-27)22-39(58)47-15-3-4-16-48-43(62)33(49-38(57)14-6-26-5-13-35(55)36(56)19-26)20-29-23-52(51-50-29)17-18-65-45-42(61)41(60)40(59)37(24-54)66-45/h5-14,19,21,23,33,37,40-42,45,54-56,59-61H,3-4,15-18,20,22,24H2,1-2H3,(H,47,58)(H,48,62)(H,49,57)/b14-6+/t33-,37-,40+,41-,42-,45?/m0/s1

InChI Key

MNLDTRLEUDHOGJ-JEVDTPBLSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)[C@H](CC4=CN(N=N4)CCOC5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O)NC(=O)/C=C/C6=CC(=C(C=C6)O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C(CC4=CN(N=N4)CCOC5C(C(C(C(O5)CO)O)O)O)NC(=O)C=CC6=CC(=C(C=C6)O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Approach

The indole core can be synthesized using Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For the target compound, the sequence involves:

  • Formation of the indole core through reaction of 4-methoxyphenylhydrazine with an appropriate 2-methylketone
  • Introduction of substituents through electrophilic aromatic substitution
  • N-acylation with 4-chlorobenzoyl chloride
  • Functionalization at C-3 with an acetic acid moiety

Continuous Flow Method for Indole Synthesis

An alternative approach employs a continuous flow synthesis method as described for related indole derivatives:

Sequential thiazole formation, deketalization and Fischer indole synthesis provides rapid and efficient access to novel 2-(1H-indol-3-yl) derivatives. These complex, drug-like small molecules are generated in reaction times of less than 15 min and in high yields (38%–82% over three chemical steps without isolation of intermediates).

This method offers advantages in efficiency and scalability, employing a two-chip microfluidic sequence requiring less than one hour for completion.

Specific Synthesis of Indole Acetic Acid Derivative

The preparation of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxyacetic acid follows a process described in US Patent 4477677A, which can be adapted for our target compound:

  • The indole core is first synthesized with appropriate substituents at positions 2 and 5
  • N-acylation with 4-chlorobenzoyl chloride in the presence of a base such as pyridine
  • Functionalization at the C-3 position to introduce the acetic acid moiety

Reaction Conditions and Yields

Synthetic Step Reagents Conditions Yield Range
Indole Core Formation 4-Methoxyphenylhydrazine, 2-methylketone, ZnCl₂ 100-110°C, 3-4h 65-75%
N-Acylation 4-Chlorobenzoyl chloride, pyridine 0°C to RT, 2-3h 75-85%
C-3 Functionalization Bromoacetic acid, K₂CO₃, acetone Reflux, 4-6h 60-70%
Continuous Flow Method Thioamide, α-bromoketones, hydrazines 150-200°C, <15 min 38-82%

Preparation of the Caffeic Acid Component

Synthesis of (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic Acid

The caffeic acid component requires stereoselective synthesis to ensure the (E)-configuration. Several approaches are viable:

  • Wittig or Horner-Wadsworth-Emmons (HWE) reaction between protected 3,4-dihydroxybenzaldehyde and appropriate phosphorus ylides or phosphonates
  • Heck coupling of 3,4-dihydroxyphenyl halides with acrylic acid derivatives
  • Knoevenagel condensation followed by reduction

Protection of the phenolic hydroxyl groups is essential during synthesis to prevent side reactions. Common protecting groups include benzyl ethers or silyl ethers, which can be removed in the final stages.

Dihydroxyphenyl Derivative Synthesis

Research on 3',4'-dihydroxyphenyl derivatives indicates a general procedure that can be adapted for caffeic acid preparation:

A mixture of the appropriate 2-amino arylamide (1.14 mmol), molecular iodine (1.48 mmol), and the appropriate aromatic aldehyde (1.37 mmol) in the presence of acetonitrile as solvent (20 ml) was stirred at room temperature for 6 h (TLC).

This method can be modified by using 3,4-dihydroxybenzaldehyde as the aromatic aldehyde component.

Preparation of the Triazole-Glycoside Component

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole component is most efficiently synthesized using copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". This approach offers high regioselectivity for 1,4-disubstituted triazoles.

Several variations of this method are viable:

  • CuI-catalyzed synthesis: Utilizing CuI as a catalyst with MeOH/H₂O as proton source
  • CuSO₄-catalyzed synthesis: Employing CuSO₄·5H₂O with sodium ascorbate in aqueous conditions
  • β-Cyclodextrin-TSC@Cu-catalyzed synthesis: Using a novel water-soluble homogeneous catalyst for green chemistry applications
The catalyst was utilized up to 7 times without a remarkable loss of its activity. After the third cycle, very low (≤2 ppm) copper leaching was observed by ICP-OES.

Glycosylation Strategies

The glycosylation component requires careful stereochemical control. Two primary approaches are applicable:

  • The gluconolactone method: "A general method to prepare C-arylglucosides from tetra-O-benzyl protected gluconolactone, which is an oxidized derivative of glucose"
  • The metalated glucal method: "Preparation of SGLT2 inhibitors that involves the coupling of a hydroxy-protected glucal that is metalated at C1 with an aryl halide in the presence of a transition metal catalyst"

For the target compound, linking the triazole to the glycoside via an oxyethyl linker requires an additional step:

A solution of 3 (63.1 g) and triethylsilane (46.4 g) in dichloromethane (660 ml) was cooled by dry ice-acetone bath under argon atmosphere, and thereto was added dropwise boron trifluoride•ethyl ether complex (50.0 ml), and the mixture was stirred at the same temperature. The mixture was allowed to warm to 0° C. and stirred for 2 hours.

This approach enables stereoselective formation of the glycosidic linkage.

Comparative Analysis of Triazole Formation Methods

Method Catalyst Conditions Regioselectivity Yield Range
CuI CuI (10 mol%) RT, THF/H₂O (1:1) 1,4 > 98% 70-95%
CuSO₄/Sodium Ascorbate CuSO₄·5H₂O (5 mol%), NaAsc (10 mol%) RT, t-BuOH/H₂O (1:1) 1,4 > 99% 75-95%
CuOTf CuOTf (5 mol%), TBTA (10 mol%) RT, DCM 1,4 > 99% 80-95%
Ru-Catalyzed Cp*RuCl(PPh₃)₂ (2 mol%) 60°C, benzene 1,5 > 95% 65-85%

Strategies for Combining Components

Indolyl-Triazole Connection

The synthesis of indolyl-triazole conjugates can be approached through a sequential strategy as described for similar compounds:

Indole triazole scaffolds were synthesized using the principles of Green chemistry. The triazole formation is mainly achieved by using the Click chemistry approach.

For the target compound, this connection would involve preparing an azide-functionalized indole derivative and an alkyne-functionalized component for click chemistry assembly.

Glycosylation of Triazoles

The glycosylation of triazoles follows a strategy similar to that described for indolyl-triazole hybrids:

The synthetic strategy involves glycosylation of the 4-aryltriazolethiones 3a–b with acetyl-protected α-halosugars in the presence of K2CO3 in acetone to give a mixture of β-S-glycosides 6a–b, 7a–b, and β-N-glycosides 8a–b, 9a–b. Chemo-selective S-glycosylation was achieved using NaHCO3 in ethanol.

This approach can be adapted by using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor.

Peptide Coupling Strategies

For the amide linkages in the target compound, several peptide coupling methodologies are applicable:

  • Carbodiimide coupling (DCC, EDC) with HOBt or HOAt as additives
  • HATU or HBTU activation for sterically hindered couplings
  • Mixed anhydride methods for sensitive substrates

The optimal coupling reagent depends on the specific fragments being joined and potential side reactions.

Integrated Synthesis Approaches

Convergent Synthesis Strategy

A convergent synthesis offers advantages for the complex target molecule:

Step Components Joined Coupling Method Critical Considerations
1 Indole-acetic acid + aminobutyl linker Peptide coupling Protection of remaining reactive groups
2 Caffeic acid + amino-triazole component Peptide coupling Phenolic protection
3 Triazole formation with glycosylated azide Click chemistry Regioselectivity
4 Final fragment coupling Peptide coupling Deprotection sequence

Protecting Group Strategies

Given the multiple reactive functionalities, a comprehensive protecting group strategy is essential:

  • Phenolic hydroxyls (caffeic acid): Benzyl ethers, cleaved by hydrogenolysis
  • Carboxylic acids: tert-Butyl esters, cleaved with TFA
  • Amines: Boc protection, cleaved with TFA
  • Sugar hydroxyls: Acetate protection, cleaved under mild basic conditions

Complete Synthetic Route

The final synthesis route integrates the preparation of individual components with a strategic assembly sequence:

  • Synthesis of protected indole-acetic acid component
  • Preparation of protected caffeic acid derivative
  • Formation of glycosylated-triazole component via click chemistry
  • Sequential peptide coupling to assemble the complete structure
  • Global deprotection under carefully controlled conditions

Purification and Characterization

Purification Techniques

Purification of the target compound and intermediates requires specialized techniques:

  • Flash chromatography with gradient elution systems
  • Preparative HPLC for final compound purification
  • Recrystallization from appropriate solvent systems

Characterization Methods

Comprehensive characterization employs multiple analytical techniques:

Structural elucidation of synthesized compounds was performed using Mass spectroscopy (HR-MS), Proton-Nuclear Magnetic Spectroscopy (¹H-NMR) and Carbon-Nuclear Magnetic Spectroscopy (¹³C-NMR).

For the target compound, additional techniques include:

  • 2D NMR (COSY, HSQC, HMBC) for structural confirmation
  • X-ray crystallography (if crystalline)
  • Chiral HPLC for stereochemical purity assessment

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the defined stereochemistry at multiple centers presents significant challenges. Strategies include:

  • Starting with enantiomerically pure building blocks
  • Using stereoselective reactions (asymmetric catalysis)
  • Separation of diastereomers at intermediate stages

Solubility and Reaction Compatibility

The diverse functional groups present solubility challenges. Solutions include:

  • Use of specialized solvent systems (DMF/DMSO mixtures)
  • Phase-transfer catalysis for reactions between components with different solubility profiles
  • Temporary protection strategies to modify solubility properties

Scale-Up Considerations

For larger-scale synthesis, several modifications improve efficiency:

  • Continuous flow methods for critical steps
  • Replacement of chromatographic purifications with crystallization where possible
  • Optimization of reaction parameters for reduced solvent usage

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the benzoyl or indole moieties.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound's structure suggests it may have anticancer properties due to the presence of indole and triazole moieties. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that compounds with similar structures can target multiple pathways involved in cancer progression, including the inhibition of cyclooxygenase enzymes which play a role in tumor growth and inflammation .

Antimicrobial Properties
Compounds containing indole and triazole structures have demonstrated significant antimicrobial activity. Studies show that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes. The specific combination of functional groups in this compound may enhance its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects
The dual cyclooxygenase and peroxidase inhibition properties of related indole compounds suggest that this molecule may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by chronic inflammation .

Pharmaceutical Applications

Drug Development
The intricate structure of this compound makes it a valuable candidate for drug development. Its unique combination of pharmacophores can be leveraged to design new drugs targeting specific diseases. The ability to modify the side chains allows for optimization of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles .

Bioconjugation
The presence of amino groups in the structure allows for bioconjugation techniques. This could enable the attachment of various biomolecules (like antibodies or peptides) to enhance specificity towards cancer cells or pathogens. Such modifications can improve the therapeutic index by reducing off-target effects .

Research Insights

Several studies have explored the biological activities of similar compounds:

  • Indole Derivatives : Research has shown that indole derivatives can act on multiple biological targets, leading to diverse therapeutic effects including anticancer and anti-inflammatory activities. For instance, synthetic analogs have been developed that exhibit potent activity against various cancer cell lines .
  • Triazole Compounds : Triazoles are known for their antifungal properties and are widely used in treating fungal infections. The incorporation of triazole rings into drug design has been linked to enhanced bioactivity and lower toxicity profiles compared to traditional antifungal agents .
  • Complex Structure Optimization : The complexity of this compound provides a platform for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can identify which modifications lead to improved efficacy or reduced side effects .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and catalysis. Molecular docking studies and biochemical assays would be needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Class Example Structure/Name Key Functional Groups Bioactivity Pharmacokinetic Profile Reference
Target Compound (2S)-N-[4-[[2-[1-(4-Cl-benzoyl)-5-MeO-2-Me-indol-3-yl]acetyl]amino]butyl]-... Indole, caffeoyl, triazole, glucose, butanamide Hypothesized: Anti-inflammatory, anticancer Moderate solubility (organic solvents)
Cinnamomum Phenylpropanoids Caffeic acid, ferulic acid Dihydroxyphenyl propenoic acid Antioxidant, anti-inflammatory, immunomodulatory High water solubility
Benzoxazole Butanamide 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (5h) Benzoxazole, butanamide Anti-inflammatory (LPS-induced model) Moderate (organic solvents)
Benzo[f]indol Hydrazonamide 4-Chloro-N'-2-(3,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-ylidene)benzohydrazonamide Indole, hydrazonamide Antimicrobial (synthesis focus) Low aqueous solubility
Triazino[5,6-b]indoles 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-... Triazino-indole, bromophenyl Anticancer (preclinical screening) Not reported

Pharmacological and Mechanistic Insights

  • Antioxidant Activity: The caffeoyl group in the target compound mirrors caffeic acid derivatives from Cinnamomum species, which scavenge free radicals and inhibit lipid peroxidation . However, conjugation with the indole and triazole-glucose units may enhance bioavailability compared to natural phenylpropanoids.
  • Anti-Inflammatory Potential: The benzoxazole butanamide (5h) inhibits LPS-induced inflammation by targeting COX-2 and NF-κB pathways . The target compound’s indole and caffeoyl groups likely act synergistically on similar pathways, with the glucose moiety improving tissue penetration.
  • Anticancer Mechanisms: Triazino-indoles (e.g., compound 41) induce apoptosis in cancer cells via DNA intercalation . The target compound’s 4-chlorobenzoyl group may enhance cytotoxicity, while the triazole-glucose linkage could promote selective uptake in cancer cells overexpressing glucose transporters.

Solubility and Stability

  • The target compound exhibits moderate solubility in organic solvents (e.g., dichloromethane, DMSO) due to its polar glucose and hydrophobic indole/chlorobenzoyl groups. This contrasts with purely non-polar indole derivatives (e.g., benzo[f]indol hydrazonamide), which require organic solvents for dissolution .
  • The triazole ring enhances metabolic stability compared to ester- or amide-linked analogs, as seen in triazino-indoles .

Biological Activity

The compound (2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide is a complex organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological pathways, particularly in cancer treatment and anti-inflammatory responses.

  • Chemical Formula : C23H25ClN2O4
  • Molecular Weight : Average 428.909 g/mol
  • IUPAC Name : 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(2S)-1-hydroxybutan-2-yl]ethanimidic acid
  • CAS Number : Not available

The compound exhibits biological activity primarily through its ability to modulate cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostanoids. This modulation can lead to reduced inflammation and potential anticancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the indole class. For instance, derivatives with structural similarities have demonstrated significant inhibition of various cancer cell lines:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These findings suggest that the compound may also exhibit similar potent activity against multiple cancer types, warranting further investigation into its efficacy and mechanisms of action .

Apoptosis Induction

The compound's ability to induce apoptosis has been observed in several studies. For example, flow cytometry results indicated that treatment with related compounds resulted in a significant percentage of apoptotic cells across various concentrations. This effect is crucial for its potential use as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may possess anti-inflammatory effects by inhibiting COX enzymes. This dual action could make it a valuable candidate for treating inflammatory diseases alongside cancer .

Study on Indole Derivatives

A study focusing on indole derivatives similar to our compound revealed that certain modifications led to enhanced biological activity against cancer cells. The research employed various assays to evaluate cell viability and apoptosis induction, confirming the potential of these compounds as therapeutic agents .

Synthesis and Evaluation

The synthesis of this compound involves multiple steps, including acylation and coupling reactions. Each step is carefully optimized to enhance yield and purity, ensuring that subsequent biological evaluations are conducted on high-quality samples .

Q & A

Basic: What synthetic strategies are recommended for constructing the indole and triazole moieties in this compound?

Methodological Answer:
The indole core can be synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., Fischer indole synthesis). For the triazole ring, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is optimal, ensuring regioselectivity for the 1,4-isomer . Key steps include:

  • Indole Synthesis : Use 4-chlorobenzoyl-protected precursors to avoid unwanted substitutions during cyclization .
  • Triazole Formation : Employ high-purity azide intermediates and Cu(I) catalysts (e.g., CuBr(PPh₃)₃) at 50–60°C to minimize side reactions .
  • Purification : Chromatography with silica gel (ethyl acetate/hexane gradients) resolves unreacted azides and copper residues .

Advanced: How can reaction conditions be optimized for coupling the glycosyl oxane moiety while minimizing hydrolysis?

Methodological Answer:
The glycosylation step is sensitive to moisture and pH. Use:

  • Protecting Groups : Temporarily protect hydroxyls on the oxane ring with acetyl or benzyl groups to prevent hydrolysis during coupling .
  • Catalyst Screening : Test Pd(0) or Au(I) catalysts in anhydrous DMF at 25–40°C; monitor via TLC for intermediate stability .
  • DoE Optimization : Apply a factorial design to variables like temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms can identify ideal conditions with fewer trials . Post-reaction, deprotect using Zemplén conditions (NaOMe/MeOH) .

Basic: Which analytical techniques are critical for confirming the compound’s stereochemistry and functional groups?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies protons on the indole (δ 7.2–7.8 ppm), triazole (δ 8.1–8.3 ppm), and glycosyl (δ 3.5–5.5 ppm). NOESY confirms stereocenters (e.g., oxane ring C3–C6) .
  • MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the triazole linkage) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the indole-acetyl region .

Advanced: How can conflicting solubility data between computational predictions and experimental results be resolved?

Methodological Answer:
Discrepancies often arise from solvent polarity or aggregation. Methodological steps include:

  • Solvent Screen : Test solubility in DMSO, THF, and aqueous buffers (pH 4–9) with 1% Tween-80 .
  • DLS Analysis : Detect aggregates in aqueous solutions; if present, use sonication or co-solvents (e.g., PEG-400) .
  • Computational Refinement : Recalculate logP using COSMO-RS models that account for hydrogen bonding with the glycosyl group .

Basic: What steps ensure stability during long-term storage of this compound?

Methodological Answer:

  • Lyophilization : Freeze-dry in amber vials under argon to prevent oxidation of the dihydroxyphenyl group .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% warrants reformulation with antioxidants (e.g., BHT) .

Advanced: How can machine learning improve yield prediction for multi-step syntheses?

Methodological Answer:

  • Data Curation : Compile reaction yields from literature (e.g., CuAAC, indole cyclization) into a dataset with variables like temperature, catalyst, and solvent .
  • Model Training : Use random forest or gradient-boosted trees to predict bottlenecks. Prioritize steps with <60% historical yield .
  • Validation : Compare predicted vs. actual yields for glycosylation; refine models using SHAP analysis to identify key features (e.g., solvent polarity) .

Basic: How to troubleshoot low yields in the final amide coupling step?

Methodological Answer:

  • Coupling Reagents : Compare HATU, EDCI, and DCC in DMF. HATU typically outperforms for sterically hindered amines .
  • Stoichiometry : Use 1.2 equivalents of acyl chloride and 2 equivalents of DIEA to neutralize HCl byproducts .
  • Microwave Assistance : Run reactions at 80°C for 10 minutes to accelerate kinetics .

Advanced: What strategies validate target engagement in cellular assays despite off-target effects?

Methodological Answer:

  • CRISPR Knockout : Generate cell lines lacking the putative target protein; absence of activity confirms on-target effects .
  • SPR/BLI : Measure binding affinity (KD) to recombinant protein. A >100 nM shift in KD with structural analogs indicates specificity .
  • Proteomics : Perform pulldown assays with a biotinylated probe and analyze via LC-MS/MS to identify off-target binders .

Basic: What purification techniques resolve diastereomers formed during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column (hexane:IPA 90:10) to separate stereoisomers at the glycosyl and triazole centers .
  • Crystallization : Recrystallize from ethanol/water (7:3) to isolate the dominant diastereomer .

Advanced: How to design a SAR study for the 4-chlorobenzoyl group?

Methodological Answer:

  • Analog Synthesis : Replace 4-chlorobenzoyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups via Friedel-Crafts acylation .
  • Activity Profiling : Test analogs in dose-response assays (IC₅₀) and correlate with Hammett σ values to quantify electronic effects .
  • MD Simulations : Run 100-ns simulations to compare binding poses in the target’s active site .

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